molecular formula C27H24FN3O2S B2955525 1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone CAS No. 536702-12-2

1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone

Cat. No.: B2955525
CAS No.: 536702-12-2
M. Wt: 473.57
InChI Key: OWPBTSFHLNARSW-UHFFFAOYSA-N
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Description

1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C27H24FN3O2S and its molecular weight is 473.57. The purity is usually 95%.
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Biological Activity

The compound 1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to consolidate existing research findings regarding its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

PropertyValue
Molecular FormulaC23H21FN2O3S
Molecular Weight424.487 g/mol
CAS Number[Not specified]
LogP5.575
Polar Surface Area21.46 Ų

This compound features a pyrazole ring connected to various aromatic groups, which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole core followed by functionalization with indole and thioketone moieties. Various methods have been reported in the literature for synthesizing similar pyrazole derivatives, which can serve as templates for understanding the synthesis of this specific compound.

Antitumor Activity

Recent studies have demonstrated that compounds related to pyrazole derivatives exhibit significant antitumor activity. For instance, a related study illustrated that modifications in the phenyl moiety can enhance the antitumor properties by affecting tubulin polymerization inhibition . The specific compound may similarly interact with cellular mechanisms to exert cytotoxic effects on cancer cells.

Antiviral Activity

In addition to antitumor properties, certain pyrazole derivatives have been evaluated for antiviral activity. Research indicates that structural variations can lead to compounds with selective antiviral effects against various viral strains . The presence of fluorine and methoxy groups in this compound may contribute to its antiviral efficacy through enhanced interactions with viral proteins or host cell receptors.

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Tubulin Inhibition : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
  • Antioxidant Properties : Pyrazole derivatives often exhibit antioxidant activities, potentially mitigating oxidative stress within cells .

Case Studies

Several case studies have highlighted the efficacy of pyrazole-based compounds:

  • Antitumor Efficacy : A study involving a series of pyrazole derivatives demonstrated their ability to inhibit tumor growth in xenograft models, suggesting promising therapeutic potential .
  • Molecular Docking Studies : Computational analyses have indicated that these compounds can effectively bind to key proteins involved in cancer progression and viral replication, further supporting their role as potential drug candidates .

Properties

IUPAC Name

1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O2S/c1-17-27(22-5-3-4-6-23(22)29-17)34-16-26(32)31-25(19-7-11-20(28)12-8-19)15-24(30-31)18-9-13-21(33-2)14-10-18/h3-14,25,29H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPBTSFHLNARSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)SCC(=O)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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